3-O-Acetylbetulin

Beschreibung

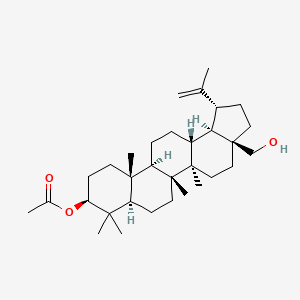

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O3/c1-20(2)22-11-16-32(19-33)18-17-30(7)23(27(22)32)9-10-25-29(6)14-13-26(35-21(3)34)28(4,5)24(29)12-15-31(25,30)8/h22-27,33H,1,9-19H2,2-8H3/t22-,23+,24-,25+,26-,27+,29-,30+,31+,32+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDTWJGGQFHXCR-VFUWXHBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801339991 | |

| Record name | Betulin 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801339991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27570-20-3 | |

| Record name | Betulin 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801339991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Activity of 3-O-Acetylbetulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Acetylbetulin, a derivative of the naturally occurring pentacyclic triterpene betulin, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's core biological effects, with a primary focus on its anticancer, anti-inflammatory, and antiviral properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in pharmacology and drug discovery.

Introduction

Betulin, abundantly found in the bark of birch trees, serves as a versatile scaffold for the synthesis of numerous derivatives with enhanced pharmacological profiles. Among these, the acetylation of the hydroxyl group at the C-3 position yields this compound, a modification that often modulates the compound's bioavailability and specific bioactivities. This guide explores the significant preclinical findings related to this compound and its closely related analogs, providing a foundation for further investigation and potential therapeutic development.

Anticancer Activity

This compound and its derivatives have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of its anticancer action appears to be the induction of apoptosis, or programmed cell death, through the activation of caspase cascades.

Quantitative Cytotoxicity Data

The in vitro efficacy of this compound and related compounds is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The following tables summarize the reported IC50 values for relevant compounds against various cancer cell lines.

Table 1: Cytotoxicity of 3-O-Acetylated Betulinic Acid Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| 3-O-Acetyl-betulinic acid | A549 | Human Lung Carcinoma | <10 | [1] |

| 3-O-Glutaryl-betulinic acid | A549 | Human Lung Carcinoma | <10 | [1] |

| 3-O-Succinyl-betulinic acid | A549 | Human Lung Carcinoma | <10 | [1] |

| 3-O-Acetyl-betulinic acid | CAOV3 | Human Ovarian Carcinoma | Weaker than betulinic acid | [1] |

Mechanism of Action: Apoptosis Induction

The primary mechanism underlying the anticancer activity of this compound derivatives is the induction of apoptosis. This programmed cell death is orchestrated by a family of cysteine proteases known as caspases. Activation of initiator caspases (e.g., caspase-8 and caspase-9) triggers a cascade that leads to the activation of effector caspases (e.g., caspase-3), which in turn cleave various cellular substrates, culminating in cell death. A key substrate of caspase-3 is Poly (ADP-ribose) polymerase (PARP), and the detection of cleaved PARP is a hallmark of apoptosis.

dot graph "Apoptosis_Induction_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"3_O_Acetylbetulin" [fillcolor="#FBBC05", fontcolor="#202124"]; "Mitochondrial_Pathway" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Caspase_9_Activation" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Caspase_3_Activation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PARP_Cleavage" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"3_O_Acetylbetulin" -> "Mitochondrial_Pathway" [color="#5F6368"]; "Mitochondrial_Pathway" -> "Caspase_9_Activation" [color="#5F6368"]; "Caspase_9_Activation" -> "Caspase_3_Activation" [color="#5F6368"]; "Caspase_3_Activation" -> "PARP_Cleavage" [color="#5F6368"]; "PARP_Cleavage" -> "Apoptosis" [color="#5F6368"]; }

Caption: Apoptosis induction by this compound.

Anti-inflammatory Activity

3-O-Acetylbetulinic acid has demonstrated significant anti-inflammatory properties in preclinical models. Its mechanism of action is linked to the modulation of key inflammatory pathways, including the inhibition of the transcription factor NF-κB.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of 3-O-acetylbetulinic acid have been evaluated in vivo using the cotton pellet-induced granuloma model in rats. This model assesses the ability of a compound to reduce the formation of granulomatous tissue, a hallmark of chronic inflammation. Furthermore, its effect on antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) has been investigated.

Table 2: Anti-inflammatory and Antioxidant Activity of 3-O-Acetylbetulinic Acid

| Assay | Model | Effect |

| Granuloma Formation | Cotton Pellet-Induced Granuloma (Rats) | Significant dose-dependent reduction |

| Superoxide Dismutase (SOD) Activity | Homogenized Dry Cotton Pellets | Increased activity |

| Catalase (CAT) Activity | Homogenized Dry Cotton Pellets | Increased activity |

Mechanism of Action: NF-κB Inhibition

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Betulin and its derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.

dot graph "NF_kB_Inhibition_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Inflammatory_Stimuli" [fillcolor="#FBBC05", fontcolor="#202124"]; "IKK_Activation" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "IkBa_Phosphorylation_Degradation" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NF_kB_p65_Translocation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pro_inflammatory_Gene_Expression" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "3_O_Acetylbetulin" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"Inflammatory_Stimuli" -> "IKK_Activation" [color="#5F6368"]; "IKK_Activation" -> "IkBa_Phosphorylation_Degradation" [color="#5F6368"]; "IkBa_Phosphorylation_Degradation" -> "NF_kB_p65_Translocation" [color="#5F6368"]; "NF_kB_p65_Translocation" -> "Pro_inflammatory_Gene_Expression" [color="#5F6368"]; "3_O_Acetylbetulin" -> "IKK_Activation" [arrowhead=tee, color="#EA4335", style=dashed]; }

Caption: NF-κB signaling inhibition.

Antiviral Activity

Derivatives of betulin, including acetylated forms, have been investigated for their ability to inhibit the replication of various viruses.

Quantitative Antiviral Data

The antiviral potency of these compounds is often expressed as the IC50 value, representing the concentration required to inhibit viral replication by 50%.

Table 3: Antiviral Activity of Acetylated Betulin Derivatives

| Compound | Virus | Cell Line | IC50 (µM) | Reference |

| 3,28-di-O-acetylbetulin | Semliki Forest Virus (SFV) | Not Specified | 9.1 | [2][3][4] |

| 28-O-acetylbetulin | Semliki Forest Virus (SFV) | Not Specified | 12.1 | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound and its derivatives.

Cytotoxicity Assays

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.

dot graph "SRB_Assay_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Seed cells in 96-well plate", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Treat with this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Fix cells with Trichloroacetic Acid (TCA)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Stain with Sulforhodamine B (SRB)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Wash to remove unbound dye", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Solubilize bound dye with Tris base", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Measure absorbance at ~510 nm", fillcolor="#FFFFFF", fontcolor="#202124"];

A -> B -> C -> D -> E -> F -> G [color="#5F6368"]; }

Caption: SRB assay experimental workflow.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Washing: Wash the plates multiple times with water to remove TCA.

-

Staining: Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Wash the plates with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.

The MTT assay is another colorimetric method that measures cell viability by assessing the metabolic activity of mitochondria.

Protocol:

-

Cell Plating and Treatment: Similar to the SRB assay, seed and treat cells with the compound.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.

Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

dot graph "Annexin_V_PI_Assay_Principle" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Viable [label="{Viable Cell | Annexin V- | PI-}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Early_Apoptotic [label="{Early Apoptotic Cell | Annexin V+ | PI-}", fillcolor="#FBBC05", fontcolor="#202124"]; Late_Apoptotic [label="{Late Apoptotic/Necrotic Cell | Annexin V+ | PI+}", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Viable -> Early_Apoptotic [label="Apoptosis Induction", color="#5F6368"]; Early_Apottotic -> Late_Apoptotic [label="Loss of Membrane Integrity", color="#5F6368"]; }

Caption: Principle of Annexin V/PI staining.

Protocol:

-

Cell Harvesting: After treatment, harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[6][7][8]

Western blotting is used to detect the cleavage of caspases and their substrates, such as PARP, which are indicative of apoptosis.

Protocol:

-

Protein Extraction: Lyse treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate. The presence of cleaved forms of caspase-3 and PARP confirms the induction of apoptosis.[9][10][11][12][13]

NF-κB Nuclear Translocation Assay

This assay measures the activation of the NF-κB pathway by quantifying the translocation of the p65 subunit from the cytoplasm to the nucleus.

Protocol:

-

Cell Culture and Treatment: Culture cells on coverslips or in appropriate imaging plates and treat with the test compound and/or an inflammatory stimulus.

-

Fixation and Permeabilization: Fix the cells with a fixative (e.g., paraformaldehyde) and permeabilize the cell membranes with a detergent (e.g., Triton X-100).

-

Immunostaining: Incubate the cells with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the cell nuclei with a DNA dye such as DAPI or Hoechst.

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm to determine the extent of nuclear translocation.[14][15][16][17]

Conclusion

This compound and its derivatives represent a promising class of bioactive compounds with significant potential in oncology, immunology, and virology. Their ability to induce apoptosis in cancer cells, suppress key inflammatory pathways, and inhibit viral replication underscores their therapeutic versatility. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of these compounds into novel therapeutic agents. Future studies should focus on optimizing the structure-activity relationships, elucidating more detailed molecular mechanisms, and evaluating the in vivo efficacy and safety of these promising molecules.

References

- 1. Anticancer activity of 3-O-acylated betulinic acid derivatives obtained by enzymatic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cris.vtt.fi [cris.vtt.fi]

- 3. Betulin-derived compounds as inhibitors of alphavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. bosterbio.com [bosterbio.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Item - Western blot analysis of PCNA, Ki-67, cleaved-PARP, cleaved-caspase-3 and NF-κB in PC-3 tumor tissues samples. - Public Library of Science - Figshare [plos.figshare.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

3-O-Acetylbetulin: A Technical Guide on its Synthesis, Natural Precursors, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3-O-acetylbetulin, a semi-synthetic derivative of the naturally occurring triterpenoid, betulin (B1666924). While this compound itself is not typically found in nature, its precursor, betulin, is abundantly available from the bark of birch trees. This document details the discovery (through synthesis), natural sources of its precursor, experimental protocols for its preparation and characterization, and its significant anticancer properties. Quantitative data on its biological activity is presented in tabular format for clarity. Furthermore, key signaling pathways modulated by related compounds and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanism of action and preparation.

Discovery and Natural Sources

The discovery of this compound is rooted in the chemical modification of its parent compound, betulin. Betulin, a lupane-type pentacyclic triterpene, was one of the first natural products to be isolated from plants, a feat achieved by Lowitz in 1788. While betulin itself is found in high concentrations (up to 30% of dry weight) in the outer bark of birch trees (Betula species like Betula alba, Betula pubescens, Betula platyphylla, and Betula pendula), this compound is primarily a product of laboratory synthesis.[1]

There is limited evidence of this compound occurring naturally. However, a closely related compound, 3-O-acetylbetulinic acid, has been reported in organisms such as Solanum nigrum and Citrus trifoliata.[2] The focus of research has been on the semi-synthesis of this compound from readily available betulin to enhance its pharmacological properties.

Table 1: Natural Sources of Betulin (Precursor to this compound)

| Plant Species | Part of Plant | Betulin Concentration (% of dry weight) |

| Betula spp. (Birch) | Outer Bark | Up to 30% |

| Quercus suber L. (Cork Oak) | Bark | Present |

| Nerium oleander L. (Oleander) | Leaves | Present |

| Acacia nilotica (Babul) | Bark | Present[3] |

Experimental Protocols

Extraction and Isolation of Betulin from Birch Bark

The primary precursor, betulin, is typically extracted from dried and powdered birch bark using organic solvents.

Protocol: Solvent Extraction of Betulin

-

Preparation : Air-dry the outer bark of Betula species and grind it into a fine powder.

-

Extraction : Macerate the powdered bark in an organic solvent such as ethanol, chloroform, acetone, or ethyl acetate (B1210297) at room temperature for 24-48 hours.[1][4] Alternatively, perform Soxhlet extraction for a more exhaustive extraction over 8-12 hours. A reported solvent system of ethyl acetate, ethanol, and water (4.5:4.5:1 v/v) has also been used effectively at room temperature.[5]

-

Concentration : Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification : The crude extract is often purified by recrystallization from a solvent like ethanol. Further purification can be achieved using column chromatography on silica (B1680970) gel, eluting with a solvent gradient system (e.g., n-hexane and ethyl acetate).[3][6]

Workflow for the extraction and isolation of betulin.

Synthesis of this compound

This compound is synthesized via selective acetylation of the C-3 hydroxyl group of betulin. A common method involves a two-step process: full diacetylation followed by selective deacetylation of the more reactive C-28 primary hydroxyl group.

Protocol: Synthesis via Selective Deacetylation [7]

-

Diacetylation : Dissolve betulin (1 equivalent) in pyridine. Add an excess of acetic anhydride (B1165640) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction mixture at room temperature for 6-24 hours.[7][8] Monitor the reaction by TLC. After completion, pour the mixture into ice-water and extract the product (3,28-diacetylbetulin) with an organic solvent like ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine, then dry over anhydrous Na₂SO₄ and concentrate.

-

Selective Deacetylation : Dissolve the obtained 3,28-diacetylbetulin (1 equivalent) in dry isopropyl alcohol. Add titanium isopropoxide (Ti(i-PrOH)₄).[9] Heat the reaction mixture at 80°C for 2-5 hours.[7]

-

Purification : After cooling, concentrate the reaction mixture. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Synthetic pathway to this compound.

Characterization

The structure of synthesized this compound is confirmed using standard spectroscopic techniques. While detailed spectra for this compound are found throughout the literature, the data for the closely related 3-O-acetylbetulinic acid provides a strong reference.

-

¹H NMR : The proton nuclear magnetic resonance spectrum will show a characteristic singlet for the acetyl methyl group around δ 2.05 ppm. The signal for the H-3 proton shifts downfield to around δ 4.47 ppm upon acetylation.[10]

-

¹³C NMR : The carbon nuclear magnetic resonance spectrum will show a signal for the acetyl carbonyl carbon around δ 171.0 ppm and the methyl carbon of the acetate at approximately δ 21.3 ppm. The C-3 carbon signal shifts to around δ 81.0 ppm.[10]

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₃₂H₅₂O₃, M.W. 484.75).[10]

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit a strong absorption band for the ester carbonyl group around 1730 cm⁻¹ and a band for the remaining hydroxyl group around 3450 cm⁻¹.

Biological Activity and Signaling Pathways

Derivatives of betulin and betulinic acid, including their acetylated forms, have demonstrated significant anticancer activity. They are known to induce apoptosis (programmed cell death) in various cancer cell lines.

Table 2: Cytotoxic Activity (IC₅₀) of this compound Derivatives and Related Compounds

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| 3-O-acetylbetulinic acid | A549 | Human Lung Carcinoma | < 20.0 (as <10 µg/ml)[11] |

| 3-O-acetylbetulinic acid | CAOV3 | Human Ovarian Cancer | > 20.0 (as >10 µg/ml)[11] |

| 3-O-acetylbetulinic acid benzylamide (ortho-methoxy) | A375 | Melanoma | ~5.0[6] |

| 28-[1-(3'-Deoxythymidine-5'-yl)-1H-1,2,3-triazol-4-yl]carbonylbetulone | SNB-19 | Glioblastoma | 0.17[12] |

| Betulin | A549 | Lung | 15.51[13] |

| Betulin | MV4-11 | Leukemia | 18.16[13] |

| Betulin | PC-3 | Prostate | 32.46[13] |

| Betulin | MCF-7 | Breast | 38.82[13] |

Induction of Apoptosis

Betulinic acid and its derivatives are well-documented inducers of the intrinsic (mitochondrial) pathway of apoptosis.[14][15] This process involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade.

Modulation of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is often hyperactivated in cancer. Betulinic acid has been shown to suppress this pathway in hepatocellular carcinoma cells, leading to the induction of autophagy and apoptosis.[16][17] This suppression is characterized by a decrease in the phosphorylation levels of key proteins PI3K, Akt, and mTOR.[16][18]

Modulation of the PI3K/Akt/mTOR pathway.

Inhibition of Notch Signaling Pathway

The Notch signaling pathway is also implicated in tumor aggressiveness and drug resistance. A derivative of betulinic acid, 3-O-(E)-p-Coumaroylbetulinic acid, has been identified as a potent inhibitor of this pathway in breast cancer cells, leading to cell cycle arrest and apoptosis.[19]

Conclusion

This compound stands as a promising semi-synthetic compound with significant potential in oncology drug development. Its straightforward synthesis from betulin, a highly abundant and sustainable natural resource, makes it an attractive candidate for further investigation. The data presented in this guide underscore its potent cytotoxic activities, which are mediated through the induction of apoptosis and the modulation of key cancer-related signaling pathways like PI3K/Akt/mTOR. The detailed protocols and compiled data herein serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this compound and its derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. 3-O-Acetylbetulinic acid | C32H50O4 | CID 10300534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isolation, characterization and biological activities of betulin from Acacia nilotica bark - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Extraction of betulin, trimyristin, eugenol and carnosic acid using water-organic solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. opus.hs-furtwangen.de [opus.hs-furtwangen.de]

- 7. Design, Synthesis and Preliminary Evaluation of the Cytotoxicity and Antibacterial Activity of Novel Triphenylphosphonium Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-O-But-2-ynoyl-28-O′-acetylbetulin [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. Anticancer activity of 3-O-acylated betulinic acid derivatives obtained by enzymatic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel triazoles of 3-acetylbetulin and betulone as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study [mdpi.com]

- 14. Anticancer Activity of the Acetylenic Derivative of Betulin Phosphate Involves Induction of Necrotic-Like Death in Breast Cancer Cells In Vitro | MDPI [mdpi.com]

- 15. Acetylenic derivative of betulin induces apoptosis in endometrial adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Acetylenic Synthetic Betulin Derivatives Inhibit Akt and Erk Kinases Activity, Trigger Apoptosis and Suppress Proliferation of Neuroblastoma and Rhabdomyosarcoma Cell Lines [mdpi.com]

- 19. 3-O-(E)-p-Coumaroyl betulinic acid possess anticancer activity and inhibit Notch signaling pathway in breast cancer cells and mammosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide on the Preliminary Cytotoxicity Screening of 3-O-Acetylbetulin

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of 3-O-Acetylbetulin, a derivative of the naturally occurring triterpenoid (B12794562) betulin (B1666924). It is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of this compound. This document summarizes key cytotoxicity data, details common experimental protocols, and visualizes associated cellular mechanisms.

Introduction

Betulin and its derivatives have garnered significant interest in oncology research due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. This compound, a semi-synthetic derivative, has been investigated for its potential to enhance the cytotoxic effects of the parent compound, betulin. Preliminary screenings are crucial first steps in evaluating the efficacy of such compounds against various cancer cell lines.

Cytotoxicity Data

The cytotoxic potential of this compound and related acetylated betulin derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for acetylated betulin derivatives against a range of human cancer cell lines. It is important to note that the specific position of the acetyl group (C-3 or C-28) can significantly influence the cytotoxic activity.

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| 3-O-acetyl-betulinic acid | A549 | Human Lung Carcinoma | <10 µg/mL | [1] |

| 3-O-acetyl-betulinic acid | CAOV3 | Human Ovarian Cancer | Weaker than betulinic acid | [1] |

| 28-O-acetylbetulin | CCRF/CEM | Leukemia | >50 µM | [2] |

| 28-O-acetylbetulin | T47D | Breast Cancer | >50 µM | [2] |

| 28-O-acetylbetulin | SW707 | Colorectal Adenocarcinoma | >50 µM | [2] |

| 28-O-acetylbetulin | P388 | Murine Leukemia | 29.7 µM | [2] |

| 3,28-di-O-acetylbetulin | CCRF/CEM | Leukemia | 47.3 µg/mL | [3][4] |

| 3,28-di-O-acetylbetulin | T47D | Breast Cancer | 35.4 µg/mL | [3][4] |

| 3,28-di-O-acetylbetulin | SW707 | Colorectal Adenocarcinoma | 28.5 µg/mL | [3][4] |

| 3,28-di-O-acetylbetulin | P388 | Murine Leukemia | 10.9 µg/mL | [3][4] |

Note: Direct IC50 values for this compound were not consistently available across a wide range of cell lines in the reviewed literature. The data presented for derivatives provides an insight into the potential activity of acetylated betulin compounds. The introduction of an acetyl group at the C-3 position in some derivatives has been shown to significantly decrease cytotoxicity compared to the parent compound, betulin.[3]

Experimental Protocols

The preliminary cytotoxicity screening of this compound is commonly performed using colorimetric assays that measure cell viability and proliferation. The MTT and SRB assays are frequently employed for this purpose.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

The SRB assay is a cell proliferation and cytotoxicity assay based on the measurement of cellular protein content.[6]

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.

Detailed Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Cell Fixation: After the incubation period with the compound, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plate five times with slow-running tap water to remove the TCA.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

-

Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizations of Experimental Workflow and Signaling Pathways

The following diagram illustrates the general workflow for the in vitro cytotoxicity screening of this compound.

Caption: General workflow for in vitro cytotoxicity screening of this compound.

While the precise signaling pathway for this compound is not fully elucidated, studies on betulinic acid and other derivatives suggest the induction of apoptosis.[7] The results from trypan-blue tests and DNA laddering for some betulin derivatives provide evidence for apoptotic cell death.[6] For betulinic acid, apoptosis can be mediated through the suppression of the PI3K/AKT/mTOR signaling pathway and involves the activation of caspases.[8] The following diagram illustrates a plausible apoptotic pathway that may be triggered by this compound, based on the mechanisms of related compounds.

Caption: Inferred apoptotic pathway for this compound based on related compounds.

Conclusion

The preliminary cytotoxicity screening of this compound and its derivatives indicates potential anticancer activity against various cancer cell lines. However, the efficacy appears to be highly dependent on the specific chemical structure and the cancer cell type. The MTT and SRB assays are standard methods for initial in vitro evaluation. Further research is required to fully elucidate the mechanism of action of this compound, though evidence from related compounds points towards the induction of apoptosis, possibly through the modulation of key signaling pathways such as PI3K/AKT/mTOR. This guide provides a foundational framework for researchers to design and interpret preliminary cytotoxicity studies for this promising class of compounds.

References

- 1. Anticancer activity of 3-O-acylated betulinic acid derivatives obtained by enzymatic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Structure and Cytotoxic Activity of New Acetylenic Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Preliminary Cytotoxicity Evaluation of 3-Lup-20(29)-Ene-3β,28-Diol Glycoconjugates Containing a Succinic Linker and a 1,2,3-Triazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, cytotoxicity and liposome preparation of 28-acetylenic betulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

In Silico ADMET Profile of 3-O-Acetylbetulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 3-O-Acetylbetulin, a derivative of the naturally occurring pentacyclic triterpene, betulin (B1666924). Utilizing established in silico methodologies and predictive models, this document summarizes key pharmacokinetic and pharmacodynamic properties crucial for early-stage drug discovery and development. The data herein is presented to facilitate the assessment of this compound's potential as a therapeutic agent. Detailed computational protocols and data visualizations are provided to ensure clarity and reproducibility.

Introduction

This compound is a semi-synthetic derivative of betulin, a lupane-type triterpene abundant in the bark of birch trees. Betulin and its derivatives have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The modification of betulin at the C3 and C28 positions can significantly alter its physicochemical and pharmacokinetic properties, potentially enhancing its therapeutic efficacy and bioavailability.[4] Early assessment of ADMET properties is a critical step in the drug discovery pipeline, helping to identify and mitigate potential liabilities before significant investment in preclinical and clinical development.[5][6][7] In silico ADMET prediction offers a rapid and cost-effective approach to evaluate the drug-likeness of a compound.[5][6][8]

This guide focuses on the predicted ADMET profile of this compound, providing a detailed analysis of its physicochemical properties, pharmacokinetics, and potential toxicity based on computational models.

Physicochemical Properties and Drug-Likeness

The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic behavior. Key parameters such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA) are used to predict a compound's absorption and distribution. These parameters are often evaluated against established "drug-likeness" rules, such as Lipinski's Rule of Five and Veber's Rule, to assess the potential for oral bioavailability.[9]

Table 1: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value |

| Molecular Formula | C₃₂H₅₂O₃ |

| Molecular Weight ( g/mol ) | 484.75 |

| LogP (octanol/water partition coefficient) | 6.85 |

| Topological Polar Surface Area (TPSA) (Ų) | 52.60 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Rotatable Bonds | 4 |

Table 2: Drug-Likeness Profile of this compound

| Rule | Parameter | Threshold | Predicted Value | Compliance |

| Lipinski's Rule of Five | Molecular Weight | ≤ 500 | 484.75 | Yes |

| LogP | ≤ 5 | 6.85 | No | |

| Hydrogen Bond Donors | ≤ 5 | 1 | Yes | |

| Hydrogen Bond Acceptors | ≤ 10 | 3 | Yes | |

| Veber's Rule | TPSA | ≤ 140 Ų | 52.60 | Yes |

| Number of Rotatable Bonds | ≤ 10 | 4 | Yes |

Note: The high LogP value suggests that while this compound meets most criteria for drug-likeness, its high lipophilicity may impact its solubility and metabolic profile.

Pharmacokinetics: ADME Profile

Absorption

The absorption of a drug is a prerequisite for its systemic effect. In silico models can predict key absorption-related parameters, including human intestinal absorption (HIA) and Caco-2 cell permeability.

Table 3: Predicted Absorption Profile of this compound

| Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption (HIA) | > 90% | High intestinal absorption |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | > 0.9 | High permeability |

| Skin Permeability (logKp) | -2.8 cm/h | Low skin permeability |

Distribution

Following absorption, a drug is distributed throughout the body. Key parameters influencing distribution include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (VDss).

Table 4: Predicted Distribution Profile of this compound

| Parameter | Predicted Value | Interpretation |

| Plasma Protein Binding (PPB) | > 95% | High binding to plasma proteins |

| Blood-Brain Barrier (BBB) Permeability (logBB) | < -1.0 | Poorly distributed to the brain |

| CNS Permeability (logPS) | < -3.0 | Low permeability into the central nervous system |

Metabolism

The metabolic fate of a drug is largely determined by its interaction with cytochrome P450 (CYP) enzymes. Predicting which CYP isoforms a compound may inhibit or be a substrate for is crucial for assessing potential drug-drug interactions.

Table 5: Predicted Metabolic Profile of this compound

| CYP Isoform | Substrate | Inhibitor |

| CYP1A2 | No | Yes |

| CYP2C9 | No | Yes |

| CYP2C19 | Yes | No |

| CYP2D6 | No | Yes |

| CYP3A4 | Yes | Yes |

Excretion

The primary routes of drug excretion are through the kidneys (renal) and liver (hepatic). Total clearance (CL) and the half-life (T₁/₂) are key indicators of the rate of drug elimination.

Table 6: Predicted Excretion Profile of this compound

| Parameter | Predicted Value | Interpretation |

| Total Clearance (log ml/min/kg) | 0.5 | Low clearance |

| Renal Clearance (log ml/min/kg) | - | Not a major route of excretion |

Toxicity Profile

In silico toxicity prediction provides an early warning of potential adverse effects. Key endpoints include mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Table 7: Predicted Toxicity Profile of this compound

| Toxicity Endpoint | Predicted Result |

| Ames Mutagenicity | Non-mutagenic |

| hERG I Inhibition | Weak inhibitor |

| Hepatotoxicity | Low probability |

| Carcinogenicity | Non-carcinogenic |

| Oral Rat Acute Toxicity (LD₅₀) | Class 4 (300 < LD₅₀ ≤ 2000 mg/kg) |

Methodologies

The in silico ADMET profile of this compound was generated using a consensus approach, integrating data from multiple predictive models and web-based platforms. The general workflow for such an analysis is outlined below.

Molecular Structure Preparation

The 2D structure of this compound is converted to a 3D structure and subsequently energy-minimized using computational chemistry software. This optimized structure serves as the input for ADMET prediction algorithms.

ADMET Prediction Platforms

A variety of publicly available and commercial software tools are utilized for ADMET prediction. Commonly used platforms include:

-

SwissADME: A free web tool to compute physicochemical descriptors as well as to predict ADMET properties, pharmacokinetic properties, drug-like nature, and medicinal chemistry friendliness of small molecules.[9]

-

pkCSM: A platform that uses graph-based signatures to predict a wide range of ADMET properties.[10]

-

admetSAR: A comprehensive knowledge base and prediction tool for chemical ADMET properties.[7]

-

ProTox-II: A web server for the prediction of various toxicity endpoints.[11]

Data Interpretation

The output from these platforms is aggregated and analyzed. A consensus prediction is made for each ADMET parameter, taking into account the strengths and limitations of each model.

Visualizations

In Silico ADMET Profiling Workflow

Caption: A generalized workflow for in silico ADMET profiling.

Drug-Likeness Evaluation Logic

Caption: Evaluation of this compound against drug-likeness rules.

Conclusion

The in silico ADMET profile of this compound suggests that it possesses several favorable drug-like properties, including a suitable molecular weight, good predicted intestinal absorption, and low potential for mutagenicity. However, its high lipophilicity is a potential liability that may affect its solubility, bioavailability, and metabolic stability, and it warrants further investigation through in vitro and in vivo studies. The predicted inhibition of several key CYP450 enzymes also highlights the need to assess the potential for drug-drug interactions. Overall, the computational data presented in this guide provide a solid foundation for the continued investigation of this compound as a potential therapeutic candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylenic Synthetic Betulin Derivatives Inhibit Akt and Erk Kinases Activity, Trigger Apoptosis and Suppress Proliferation of Neuroblastoma and Rhabdomyosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. In silico analyses of betulin: DFT studies, corrosion inhibition properties, ADMET prediction, and molecular docking with a series of SARS-CoV-2 and monkeypox proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anticancer Potential of 3-O-Acetylbetulin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betulin (B1666924), a pentacyclic triterpene abundantly found in the bark of birch trees, and its derivatives have garnered significant attention in oncology research due to their promising anticancer activities.[1][2] Among these, 3-O-acetylbetulin serves as a key intermediate for the synthesis of novel compounds with enhanced cytotoxic profiles. This technical guide provides an in-depth overview of the anticancer properties of this compound and its derivatives, focusing on their synthesis, cytotoxic effects against various cancer cell lines, and mechanisms of action. Detailed experimental protocols for key assays and visual representations of associated signaling pathways are included to facilitate further research and drug development in this area.

Introduction

The quest for novel, effective, and less toxic anticancer agents is a continuous endeavor in pharmaceutical research. Natural products have historically been a rich source of inspiration and chemical scaffolds for drug discovery. Betulin, a lupane-type triterpene, can be readily isolated from birch bark and chemically modified at its C-3 and C-28 positions to generate a diverse range of derivatives.[3][4] The acetylation of the hydroxyl group at the C-3 position to yield this compound is a common strategic step to create precursors for further functionalization, often leading to compounds with improved bioavailability and anticancer potency.[5][6] This guide will explore the anticancer activities of these derivatives, presenting key data and methodologies for their evaluation.

Synthesis of this compound Derivatives

The synthesis of anticancer derivatives from this compound often involves modification at the C-28 position. A general synthetic approach involves the esterification of the C-28 hydroxyl group with various carboxylic acids or their activated forms. For instance, the reaction of this compound with propynoic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) yields 3-acetyl-28-propynoylbetulin.[5] This acetylenic derivative can then be further modified, for example, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to create 1,2,3-triazole derivatives.[5][7]

Anticancer Activity and Cytotoxicity

Derivatives of this compound have demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines. The efficacy of these compounds is typically evaluated in vitro using cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative parameter.

Quantitative Cytotoxicity Data

The following tables summarize the reported IC50 values of various this compound derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Triazole Derivatives of 3-Acetylbetulin | |||

| 28-[1-(3'-Deoxythymidine-5'-yl)-1H-1,2,3-triazol-4-yl]carbonylbetulone | SNB-19 (Glioblastoma) | 0.17 | [5] |

| Acetylenic Derivatives of Betulin | |||

| 28-O-Propynoylbetulin | CCRF/CEM (Leukemia) | 0.02 µg/mL | [3] |

| Indole-Functionalized Derivatives | |||

| EB355A (3-acetyl-28-indolyl derivative) | MCF-7 (Breast Cancer) | 67 | [4] |

| Phenylpropynoyl Derivative | |||

| 28-O-acetyl-3-O'-(phenylpropynoyl)betulin | P388 (Murine Leukemia) | 35.51 | [8] |

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are attributed to several cellular and molecular mechanisms, primarily the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents eliminate malignant cells.[9] Several derivatives of betulin have been shown to induce apoptosis in cancer cells.[10] This process is often mediated through the activation of the caspase cascade, a family of cysteine proteases that execute the apoptotic program.[11] The activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP) are common markers of apoptosis induced by these compounds.[11]

Cell Cycle Arrest

In addition to inducing apoptosis, some this compound derivatives can inhibit cancer cell proliferation by causing cell cycle arrest.[12] For instance, treatment with certain derivatives has been shown to cause an accumulation of cells in the G0/G1 or S phase of the cell cycle.[11][12] This arrest prevents the cancer cells from progressing through the cell cycle and dividing.

Modulation of Signaling Pathways

The anticancer activity of these compounds can also be linked to their ability to modulate key intracellular signaling pathways that are often dysregulated in cancer. One such pathway is the Notch signaling pathway, which is associated with tumor aggressiveness and drug resistance in some cancers like breast cancer.[12] Inhibition of this pathway by betulinic acid derivatives has been shown to suppress cancer cell viability and self-renewal.[12] Other important pathways that can be affected include the PI3K/Akt and MAP kinase pathways, which are critical for cell survival and growth.[11]

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the evaluation of the anticancer properties of novel compounds. The following sections provide detailed methodologies for key assays.

Cytotoxicity Assay (MTT/MTS Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[13][14]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.

-

Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[16][17]

-

Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can aid in the understanding of complex biological processes.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their potent cytotoxic effects against a range of cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest, underscore their therapeutic potential. The versatility of the betulin scaffold allows for extensive chemical modifications, offering the opportunity to optimize anticancer activity, improve pharmacokinetic properties, and reduce toxicity.

Future research should focus on elucidating the detailed molecular targets of these compounds and their effects on a wider range of cancer-related signaling pathways. In vivo studies are crucial to validate the in vitro findings and to assess the safety and efficacy of these derivatives in preclinical cancer models. Furthermore, the exploration of combination therapies, where these compounds are used in conjunction with existing chemotherapeutic agents, may offer synergistic effects and overcome drug resistance. The continued investigation of this compound derivatives holds significant promise for the future of cancer treatment.

References

- 1. Anticancer Activity of the Acetylenic Derivative of Betulin Phosphate Involves Induction of Necrotic-Like Death in Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structure and Cytotoxic Activity of New Acetylenic Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel triazoles of 3-acetylbetulin and betulone as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel triazoles of 3-acetylbetulin and betulone as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetylenic Synthetic Betulin Derivatives Inhibit Akt and Erk Kinases Activity, Trigger Apoptosis and Suppress Proliferation of Neuroblastoma and Rhabdomyosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-O-(E)-p-Coumaroyl betulinic acid possess anticancer activity and inhibit Notch signaling pathway in breast cancer cells and mammosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flow cytometry with PI staining | Abcam [abcam.com]

- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]

The Core Apoptotic Induction Pathway of 3-O-Acetylbetulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Acetylbetulin, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin, has garnered significant interest in oncological research for its potent cytotoxic and pro-apoptotic activities against a range of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its ability to induce programmed cell death. While much of the detailed mechanistic data has been elucidated for its close analog, betulinic acid, the fundamental pathways are considered highly conserved. This document summarizes the available quantitative data for this compound and its derivatives, details the core signaling cascades, and provides standardized experimental protocols for investigating its apoptotic effects.

Data Presentation: Cytotoxicity of this compound and Related Compounds

The cytotoxic potential of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following tables summarize the reported IC50 values across various human cancer cell lines.

Table 1: IC50 Values of 3-O-Acetylbetulinic Acid and its Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 3-O-acetyl-betulinic acid | A549 | Lung Carcinoma | <10 µg/mL | [1] |

| 3-O-acetyl-betulinic acid | CAOV3 | Ovarian Cancer | Weaker cytotoxicity than betulinic acid | [1] |

Note: The exact molar concentration for the A549 cell line was not provided in the referenced abstract.

Table 2: IC50 Values of Betulinic Acid (a close analog) in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Ovarian Carcinoma | 44.47 |

| HCT116 | Colorectal Carcinoma | 1.25 - 5 (effective range) |

| SW480 | Colorectal Carcinoma | 2.5 - 10 (effective range) |

| EJ | Bladder Cancer | Dose-dependent apoptosis observed |

| T24 | Bladder Cancer | Dose-dependent apoptosis observed |

This data for betulinic acid provides a comparative baseline for understanding the potency of its acetylated derivative.

The Core Signaling Pathway of Apoptosis Induction

Based on extensive studies of betulinic acid and its derivatives, this compound is understood to primarily induce apoptosis through the intrinsic (or mitochondrial) pathway . There is also evidence suggesting a potential, albeit less dominant, role for the extrinsic (or death receptor) pathway .

The intrinsic pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential. This process is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. This compound is believed to disrupt the balance between these proteins.

Key Molecular Events:

-

Upregulation of Pro-Apoptotic Proteins and Downregulation of Anti-Apoptotic Proteins : Treatment with betulinic acid has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[2][3][4] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane.[5]

-

Mitochondrial Outer Membrane Permeabilization (MOMP) : The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation : In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. This complex activates caspase-9, an initiator caspase.

-

Executioner Caspase Activation : Activated caspase-9 then cleaves and activates executioner caspases, most notably caspase-3.[6][7]

-

Execution of Apoptosis : Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

There is also evidence that betulinic acid can activate caspase-8, a key initiator caspase in the extrinsic pathway, suggesting a potential crosstalk between the two pathways.[2]

Below is a diagram illustrating the proposed intrinsic apoptotic pathway induced by this compound.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the apoptotic pathway of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

-

Materials :

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

-

-

Procedure :

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

-

Analysis of Apoptosis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis.

-

Materials :

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure :

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6]

-

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins.

-

Materials :

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure :

-

Lyse the cell pellets in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.[5]

-

Caspase-3 Activity Assay

This colorimetric or fluorometric assay directly measures the activity of the key executioner caspase.

-

Materials :

-

Treated and untreated cell lysates

-

Caspase-3 activity assay kit (containing cell lysis buffer, reaction buffer, and a caspase-3 substrate like DEVD-pNA or DEVD-AFC)

-

96-well plate (black for fluorescence, clear for colorimetric)

-

Microplate reader

-

-

Procedure :

-

Prepare cell lysates from treated and untreated cells according to the kit manufacturer's instructions.

-

Determine the protein concentration of the lysates.

-

Add equal amounts of protein to each well of the 96-well plate.

-

Add the reaction buffer and the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) using a microplate reader.

-

Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.

-

Experimental Workflow and Logical Relationships

The investigation of the apoptotic effects of this compound typically follows a logical progression from determining its cytotoxicity to elucidating the underlying molecular mechanisms.

Caption: A typical experimental workflow for investigating apoptosis induction.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis in various cancer cell lines. The primary mechanism of action is believed to be through the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins and the subsequent activation of the caspase cascade, with caspase-3 playing a central executioner role. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and quantify the pro-apoptotic effects of this compound and its derivatives, paving the way for potential therapeutic applications. Further research is warranted to delineate the specific quantitative effects of this compound on the expression of apoptotic proteins across a wider range of cancer types.

References

- 1. Anticancer activity of 3-O-acylated betulinic acid derivatives obtained by enzymatic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Betulinic Acid Modulates the Expression of HSPA and Activates Apoptosis in Two Cell Lines of Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Betulinic acid induces autophagy-dependent apoptosis via Bmi-1/ROS/AMPK-mTOR-ULK1 axis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Potential of 3-O-Acetylbetulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the anti-inflammatory potential of 3-O-Acetylbetulin, a derivative of the naturally occurring pentacyclic triterpene, betulin. While direct quantitative data on the anti-inflammatory activity of this compound is limited in publicly available literature, this document extrapolates its potential mechanisms and efficacy based on extensive research conducted on its parent compound, betulinic acid, and the closely related 3-β-acetylbetulinic acid. This guide summarizes the key signaling pathways implicated in its anti-inflammatory action, presents available quantitative data for related compounds in structured tables, and provides detailed experimental protocols for in vitro and in vivo evaluation. The information herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to this compound and its Anti-inflammatory Promise

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, necessitating the search for novel and safer therapeutic agents.

Natural products have long been a rich source of new drug leads. Betulin, a pentacyclic triterpene found in the bark of birch trees, and its derivatives, such as betulinic acid, have demonstrated a wide range of pharmacological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. This compound, a synthetically accessible derivative of betulin, is of particular interest due to the potential for improved pharmacokinetic and pharmacodynamic properties conferred by the acetyl group. This guide explores the scientific evidence supporting the investigation of this compound as a promising anti-inflammatory candidate.

Putative Mechanisms of Anti-inflammatory Action

Based on studies of betulinic acid, the anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including those encoding for cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Studies on betulinic acid have shown that it can suppress NF-κB activation by inhibiting the activation of IκBα kinase, thereby preventing the phosphorylation and degradation of IκBα.[1][2] This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB.[2][3] It is highly probable that this compound shares this mechanism of action.

Modulation of the MAPK Signaling Pathway

The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a critical role in transducing extracellular stimuli into cellular responses, including inflammation. The activation of these kinases through phosphorylation leads to the activation of various transcription factors, which in turn regulate the expression of pro-inflammatory genes.

Betulinic acid has been shown to inhibit the phosphorylation of ERK1/2 and Akt (a downstream effector of PI3K), while its effect on p38 phosphorylation appears to be context-dependent.[2] By inhibiting these kinases, betulinic acid can suppress the downstream inflammatory cascade. It is plausible that this compound also exerts its anti-inflammatory effects through the modulation of the MAPK pathway.

Quantitative Data on Anti-inflammatory Activity (Related Compounds)

Table 1: In Vitro Anti-inflammatory Activity of Betulinic Acid and 3-β-Acetylbetulinic Acid

| Compound | Assay | Cell Line | Stimulant | Endpoint Measured | IC50 / % Inhibition | Reference |

| Betulinic Acid | Griess Assay | RAW 264.7 Macrophages | LPS | Nitric Oxide Production | - | [3] |

| Betulinic Acid | ELISA | Peritoneal Macrophages | LPS | TNF-α Production | Reduction Observed | [3] |